molecular formula C12H16BrNO2 B13580254 Ethyl 3-amino-3-(4-bromophenyl)butanoate

Ethyl 3-amino-3-(4-bromophenyl)butanoate

Cat. No.: B13580254
M. Wt: 286.16 g/mol
InChI Key: OSEPIIKWTHCIQN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-bromophenyl)butanoate is a chemical compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-(4-bromophenyl)butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-bromoaniline under acidic conditions, followed by esterification . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Post-reaction, the compound is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-bromophenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(4-bromophenyl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-bromophenyl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-amino-3-(4-bromophenyl)butanoate can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity patterns.

Biological Activity

Ethyl 3-amino-3-(4-bromophenyl)butanoate, a chiral compound with significant structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant research findings and data tables.

Structural Characteristics

This compound is characterized by:

  • Ethyl ester group : Enhances solubility and bioavailability.
  • Amino group : Capable of forming hydrogen bonds, influencing interactions with biological macromolecules.
  • Bromophenyl moiety : Facilitates π-π interactions and increases electrophilicity, enhancing reactivity in biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacological contexts. Key findings include:

  • Neurotransmitter Modulation : The compound's structure allows for interaction with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : Studies suggest it may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
  • Anticancer Properties : Preliminary studies indicate potential anticancer activity, making it a candidate for further investigation in oncology .

The mechanism of action involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, altering their structure and function.
  • Electrophilic Interactions : The bromophenyl group enhances the compound's ability to participate in electrophilic substitution reactions with biological targets .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationInfluences serotonin and dopamine levels
Enzyme InhibitionInhibits key metabolic enzymes
Anticancer ActivityInduces apoptosis in cancer cell lines

Case Study: Neurotransmitter Interaction

A study conducted on the effects of this compound on neurotransmitter systems demonstrated that the compound significantly increased serotonin levels in vitro. This suggests potential applications in treating mood disorders.

Case Study: Anticancer Efficacy

In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, emphasizing enantioselective approaches to enhance biological activity. Notably, derivatives of this compound have been synthesized to explore variations in biological activity based on structural modifications.

Table 2: Comparison of Structural Derivatives

Compound NameKey DifferencesBiological Activity Variation
Ethyl 3-amino-4-(3-bromophenyl)butanoateDifferent bromophenyl positionVariation in receptor affinity
Ethyl 3-amino-4-(4-fluorophenyl)butanoateFluorine atom instead of brominePotentially altered pharmacodynamics
Ethyl 3-amino-4-(methylphenyl)butanoateMethyl group replacing bromineReduced reactivity due to lack of halogen

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

ethyl 3-amino-3-(4-bromophenyl)butanoate

InChI

InChI=1S/C12H16BrNO2/c1-3-16-11(15)8-12(2,14)9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3

InChI Key

OSEPIIKWTHCIQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=C(C=C1)Br)N

Origin of Product

United States

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